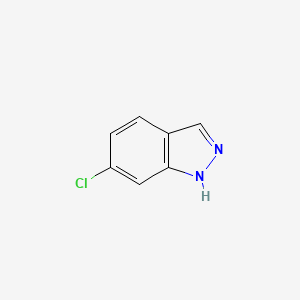

6-Chloro-1H-indazole

概要

説明

6-クロロ-1H-インダゾールは、インダゾールファミリーに属する複素環式芳香族有機化合物です。インダゾールは、その多様な生物活性で知られており、さまざまな薬理学的に活性な分子に一般的に見られます。

準備方法

合成経路と反応条件: 6-クロロ-1H-インダゾールの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、オルト置換ベンジリデンヒドラジンの環化です。 たとえば、2-クロロベンズアルデヒドとヒドラジンを酸性条件下で反応させると、6-クロロ-1H-インダゾールが得られます 。 別の方法には、遷移金属触媒反応、たとえば銅触媒による2-クロロベンゾニトリルとヒドラジンの環化があります .

工業生産方法: 6-クロロ-1H-インダゾールの工業生産には、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が伴います。 連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: 6-クロロ-1H-インダゾールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物を形成するために酸化できます。

還元: 還元反応により、水素化された誘導体が得られます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: インダゾール酸化物の形成。

還元: 水素化されたインダゾール誘導体の形成。

4. 科学研究への応用

6-クロロ-1H-インダゾールは、以下を含む科学研究において幅広い用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤や受容体モジュレーターとしての可能性が研究されています。

医学: 抗がん、抗炎症、抗菌特性が調査されています。

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Chloro-1H-indazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, notably anti-cancer and anti-inflammatory drugs. Its unique structural properties facilitate modifications that enhance biological activity. For instance, derivatives of this compound have demonstrated potent inhibitory effects on protein kinase B/Akt pathways, which are critical in cancer cell proliferation and survival .

Case Study: Anticancer Activity

A study synthesized a series of 5-arylamino-6-chloro-1H-indazole derivatives and evaluated their biological activity. The results indicated significant Akt1 inhibitory activity in PC-3 tumor cell lines, highlighting the compound's potential in cancer therapy .

Biological Research

Investigating Cellular Pathways

Researchers utilize this compound to explore its effects on various cellular signaling pathways. The compound acts as a tool for understanding disease mechanisms, particularly in cancer and inflammatory diseases. Its role in inhibiting specific kinases has made it an important subject of study for drug discovery .

Agricultural Chemistry

Development of Agrochemicals

In agricultural applications, this compound is being researched for its potential use in formulating herbicides and fungicides. The compound's selective action can target specific pests while preserving beneficial species, contributing to more sustainable agricultural practices .

Material Science

Enhancing Material Properties

The incorporation of this compound into polymers has been investigated to improve material strength and thermal stability. This application is valuable in various industrial sectors where enhanced material properties are required .

Diagnostic Tools

Potential in Biomarker Detection

Research is ongoing into the use of this compound as a component in diagnostic assays for detecting specific disease biomarkers. This application could facilitate early diagnosis and treatment strategies for various conditions .

作用機序

6-クロロ-1H-インダゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。たとえば、細胞シグナル伝達経路に重要な役割を果たすホスホイノシチド3-キナーゼの阻害剤として機能できます。 この化合物は、これらの経路を調節する能力により、さまざまな疾患の治療における治療の可能性を持っています .

類似の化合物:

1H-インダゾール: 塩素置換基が欠如しているため、化学反応性と生物活性が異なります。

2H-インダゾール: 異なる特性を持つもう1つの互変異性体。

6-フルオロ-1H-インダゾール: 塩素ではなくフッ素原子を持つ類似の構造。反応性と用途が異なります

独自性: 6-クロロ-1H-インダゾールは、塩素原子の存在により、その反応性とさまざまな用途の可能性を高めているため、独特です。 この置換は、生物活性にも影響を与え、医薬品化学研究にとって貴重な化合物となっています .

類似化合物との比較

1H-Indazole: Lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.

2H-Indazole: Another tautomeric form with distinct properties.

6-Fluoro-1H-Indazole: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications

Uniqueness: 6-Chloro-1H-indazole is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for various applications. This substitution also influences its biological activity, making it a valuable compound for medicinal chemistry research .

生物活性

6-Chloro-1H-indazole is a compound within the indazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on antitumor activity, enzyme inhibition, and other relevant biological effects.

- Chemical Formula : C₇H₅ClN₂

- Molecular Weight : 152.58 g/mol

- Structure : The compound features a chlorine atom at the 6-position of the indazole ring, which influences its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties, particularly against various cancer cell lines.

Case Study: K562 Cell Line

In a study evaluating the effects of this compound on the K562 cell line (a model for chronic myeloid leukemia), the following findings were reported:

- IC₅₀ Value : The compound showed an IC₅₀ of 5.15 µM, indicating potent inhibitory effects on cancer cell proliferation.

- Selectivity : It demonstrated selectivity towards normal cells (HEK-293) with an IC₅₀ of 33.2 µM, suggesting a favorable safety profile.

- Mechanism of Action :

- Induction of apoptosis was confirmed through Annexin V-FITC/PI assays, showing increased apoptosis rates (9.64% to 37.72%) at concentrations of 10 to 14 µM.

- The compound affected the expression of apoptosis-related proteins, decreasing Bcl-2 (anti-apoptotic) and increasing Bax (pro-apoptotic) levels.

- Cell cycle analysis indicated an increase in the G0/G1 phase population, suggesting that the compound induces cell cycle arrest .

Enzyme Inhibition

Another significant aspect of this compound is its effect on human serum paraoxonase (hPON1), an important antioxidant enzyme.

Inhibition Studies

A study assessed the inhibitory effects of various indazoles, including this compound, on hPON1 activity:

- Ki Values : The Ki values for inhibition ranged from 26.0 ± 3.00 µM to 111 ± 31.0 µM across different indazoles.

- Competitive Inhibition : The results indicated that these compounds exhibit competitive inhibition against hPON1.

- Implications : The inhibition of PON1 could have implications for drug development and safety, as PON1 plays a crucial role in preventing oxidative stress-related diseases .

Broader Biological Activities

Beyond antitumor and enzyme inhibition effects, indazoles are known for their wide range of biological activities:

- Anti-inflammatory : Indazoles have been shown to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Antimicrobial : Some derivatives exhibit antimicrobial activity against various pathogens.

- Antidiabetic and Antimalarial : Research indicates potential applications in managing diabetes and malaria .

Summary Table of Biological Activities

特性

IUPAC Name |

6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZQHUVRBPILAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329119 | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-25-9 | |

| Record name | 698-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 6-chloro-1H-indazole as highlighted in the research?

A1: Research indicates that this compound exhibits inhibitory activity against Lactoperoxidase (LPO) []. LPO is an important antimicrobial enzyme found in biological systems, contributing to natural defenses against various microorganisms. The study demonstrated that this compound, along with other indazole derivatives, effectively inhibited LPO activity, suggesting its potential as a lead compound for developing novel antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications in this area.

Q2: How does the structure of this compound relate to its activity as an LPO inhibitor?

A2: While the provided research [] doesn't delve into the specific structure-activity relationship of this compound and LPO inhibition in detail, it does highlight that all tested indazole derivatives, including this compound, demonstrated inhibitory effects. This suggests that the core indazole structure plays a crucial role in binding to and inhibiting LPO. Further investigation into the specific interactions between the chlorine atom at the 6th position and the enzyme's active site would be necessary to fully elucidate its contribution to inhibitory potency.

Q3: Has this compound been explored in the context of cancer research?

A3: While this compound itself isn't directly mentioned in the context of cancer research in the provided papers, a closely related compound, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione (8a), displayed significant antitumor activity against Ehrlich ascites carcinoma and P-388 lymphocytic leukemia cells []. This suggests that modifications to the core structure of this compound, such as the introduction of an aziridine group and a 4,7-dione moiety, can lead to potent antitumor activity. This finding highlights the potential of this compound as a scaffold for developing novel anticancer agents.

Q4: Are there efficient synthesis methods available for this compound?

A4: While a specific synthesis route for this compound isn't detailed in the provided research, a related compound, 4-bromo-6-chloro-1H-indazole, was successfully synthesized []. This synthesis involved a multi-step process starting from 2-fluoroaniline and utilizing reactions such as chlorination, bromination, diazotization, and reaction with hydrazine hydrate. This suggests that similar synthetic strategies could be adapted for the synthesis of this compound by employing appropriate starting materials and reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。